![molecular formula C18H17NS B1674420 IFN alpha-IFNAR-IN-1 CAS No. 844882-93-5](/img/structure/B1674420.png)
IFN alpha-IFNAR-IN-1
Overview
Description
IFN alpha-IFNAR-IN-1 is a nonpeptidic, low-molecular-weight inhibitor of the interaction between IFN-α and IFNAR . It inhibits MVA-induced IFN-α responses by BM-pDCs (IC50=2-8 uM) . At equivalent molar concentrations, both the salt and free forms of a compound exhibit comparable biological activity .
Physical And Chemical Properties Analysis
IFN alpha-IFNAR-IN-1 has a molecular formula of C18H17NS.ClH and a molecular weight of 315.86 . It is noted that the salt form (IFN alpha-IFNAR-IN-1 hydrochloride) usually boasts enhanced water solubility and stability .Scientific Research Applications
Interaction with Type I Interferon Receptors
IFN alpha-IFNAR-IN-1 interacts with the type I interferon receptor (IFNAR), which is crucial for its functioning. The IFNAR protein undergoes tyrosine phosphorylation after treatment with IFN-alpha, highlighting its role in signal transduction by type I IFNs. This interaction involves key elements like Tyk2 kinase and the ISGF3 transcription factor, which are associated with the IFNAR protein (Abramovich et al., 1994).
Impact on Immune Cells
IFN alpha-IFNAR-IN-1 directly activates immune cells such as natural killer (NK) cells, dendritic cells, and T cells via signaling through IFNAR. This signaling is critical for the acquisition of effector functions in these cells, highlighting the immunomodulatory role of IFN alpha-IFNAR-IN-1 (Hervás-Stubbs et al., 2011).
Effects on Tumor Cells and Antiviral Response
IFN alpha-IFNAR-IN-1 has been implicated in tumor cell apoptosis and antiangiogenesis, as well as in antiviral responses. This is attributed to its ability to activate various signaling pathways and regulate a large collection of genes upon binding to IFNAR (Hervás-Stubbs et al., 2011).
Structural and Biochemical Aspects
Studies on IFN alpha-IFNAR-IN-1 have led to insights into the structure and biochemistry of the IFN-IFNAR interaction. For instance, specific mutations in IFN-alpha2 enhanced its affinity for IFNAR1, leading to biological properties similar to IFN-beta. This highlights the intricate molecular interactions within the IFN system (Jaitin et al., 2006).
Therapeutic Potential
IFN alpha-IFNAR-IN-1's interaction with IFNAR has implications for therapeutic applications, especially in cancer treatment. The antitumor activity of IFN-α, a type I IFN, is well-documented, althoughits effectiveness can be limited by tumor resistance mechanisms. Understanding these interactions and mechanisms can lead to the development of new strategies to enhance the anticancer properties of these cytokines (Caraglia et al., 2013).
Role in Viral Infections and Lung Inflammation
Research also indicates that IFN alpha-IFNAR-IN-1 plays a significant role in the regulation of inflammation in the airways, particularly in the context of viral infections like respiratory syncytial virus (RSV). It has been shown that type I IFN receptor signaling can amplify early proinflammatory cytokine production in the lung during RSV infection, suggesting its potential role in shaping the immune response in respiratory diseases (Goritzka et al., 2014).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-methyl-1-(2-naphthalen-1-ylsulfanylphenyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NS/c1-19-13-15-8-3-5-11-17(15)20-18-12-6-9-14-7-2-4-10-16(14)18/h2-12,19H,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHDXDNUPVVYWOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CC=C1SC2=CC=CC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
IFN alpha-IFNAR-IN-1 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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